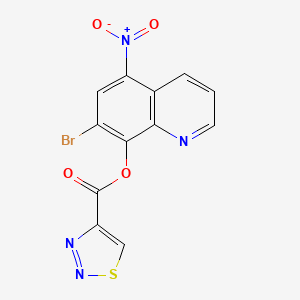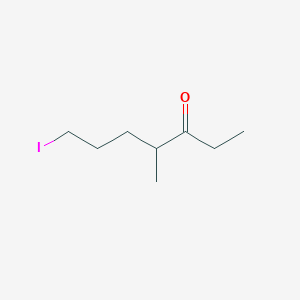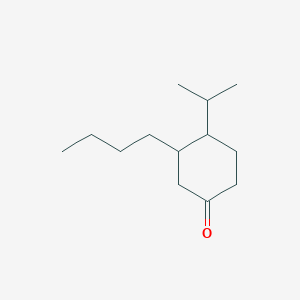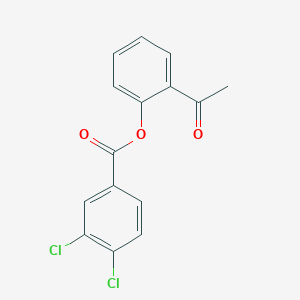
Bis(chlorosulfanyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(chlorosulfanyl)methane: is an organosulfur compound with the molecular formula CH₂Cl₂S₂ It is characterized by the presence of two chlorosulfanyl groups attached to a central methane carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(chlorosulfanyl)methane typically involves the reaction of methane with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction can be represented as follows:
CH₄ + 2 S₂Cl₂ → CH₂Cl₂S₂ + 2 HCl
This reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Bis(chlorosulfanyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The chlorosulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bis(chlorosulfanyl)methane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
相似化合物的比较
Similar Compounds:
Chlorosulfonyl isocyanate (CSI): This compound also contains a chlorosulfonyl group and is used in organic synthesis.
Bis(indolyl)methanes (BIMs): These compounds have two indole groups attached to a central methane carbon and are known for their pharmacological activities.
Uniqueness: Bis(chlorosulfanyl)methane is unique due to its specific combination of chlorosulfanyl groups, which imparts distinct chemical reactivity and potential applications. Unlike other similar compounds, it offers a unique set of properties that can be exploited in various fields of research and industry.
属性
| 114079-01-5 | |
分子式 |
CH2Cl2S2 |
分子量 |
149.1 g/mol |
IUPAC 名称 |
chlorosulfanylmethyl thiohypochlorite |
InChI |
InChI=1S/CH2Cl2S2/c2-4-1-5-3/h1H2 |
InChI 键 |
YXUFPPFTIQOPFR-UHFFFAOYSA-N |
规范 SMILES |
C(SCl)SCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)



